molecular formula C14H19NO5 B585777 Trimetozine-d8 CAS No. 1346604-05-4

Trimetozine-d8

Cat. No.: B585777
CAS No.: 1346604-05-4
M. Wt: 289.357
InChI Key: XWVOEFLBOSSYGM-DUSUNJSHSA-N
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Description

Trimetozine-d8 is a deuterated form of trimetozine, a compound primarily used in scientific research. The deuterium atoms replace hydrogen atoms in the molecule, which can be beneficial for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy. Trimetozine itself is known for its anxiolytic properties and has been studied for its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimetozine-d8 involves the incorporation of deuterium atoms into the trimetozine molecule. One common method is the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of a deuterium source, such as deuterated water (D2O) or deuterated solvents. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Trimetozine-d8 undergoes various chemical reactions, including:

    Oxidation: The phenolic groups in the molecule can be oxidized to quinones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

Trimetozine-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential anxiolytic effects and as a model compound in drug development.

    Industry: Utilized in the development of new materials and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of trimetozine-d8 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, this compound may modulate other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Trimetozine-d8 can be compared with other similar compounds, such as:

This compound is unique due to the presence of deuterium atoms, which provide advantages in analytical applications and potentially alter its pharmacokinetic properties.

Properties

CAS No.

1346604-05-4

Molecular Formula

C14H19NO5

Molecular Weight

289.357

IUPAC Name

(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2

InChI Key

XWVOEFLBOSSYGM-DUSUNJSHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2

Synonyms

4-Morpholinyl-d8-(3,4,5-trimethoxyphenyl)methanone;  NSC 62939-d8;  PS 2383-d8;  Opalene-d8;  Sedoxazine-d8;  4-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Abbott 22370-d8;  N-(3,4,5-Trimethoxybenzoyl)tetrahydro-1,4-oxazine-d8;  Trifenoxazine-d8;  Tr

Origin of Product

United States

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